(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound belongs to the benzothiazine-dione family, characterized by a 1,4-benzothiazine core with two sulfonyl oxygen atoms (1,1-dioxide) and substituted aryl groups. Its structure features a central benzothiazine-dione ring system, with a 4-methylphenyl group attached to the nitrogen atom at position 4 and a second 4-methylphenyl moiety bonded via a methanone group at position 2.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-7-11-18(12-8-16)23(25)22-15-24(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)28(22,26)27/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVNLRPAQSIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects.
Mode of Action
This typically involves binding to the target, which can alter its function and lead to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are typically absorbed into the body, distributed to various tissues, metabolized by enzymes, and excreted. These processes can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Similar compounds have been found to influence a variety of cellular processes, leading to a range of effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized and excreted.
Biological Activity
The compound (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known by its IUPAC name, is a member of the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a benzothiazine core which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds structurally related to benzothiazines exhibit a range of biological activities:
Antimicrobial Activity
Benzothiazine derivatives have shown promising results against various pathogens. For instance:
- Gram-positive bacteria : Compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) as low as against Staphylococcus aureus.
- Gram-negative bacteria : Effective against Acinetobacter baumannii with comparable MIC values.
- Fungal activity : Exhibited antifungal properties against Candida albicans and Cryptococcus neoformans, also with MIC values .
Antitumor Activity
Several studies have reported the anticancer properties of benzothiazine derivatives:
- Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For instance, one study highlighted an IC50 value of for a related thiazole compound against human cancer cells .
- Structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl rings significantly enhance cytotoxicity, with electron-donating groups like methyl increasing activity .
Anticonvulsant Activity
Research into the anticonvulsant potential of benzothiazine derivatives indicates:
- Certain analogues have been shown to eliminate tonic extensor phases in animal models, providing complete protection in some cases .
Case Studies
-
Antimicrobial Efficacy Study :
- A study assessed the efficacy of various benzothiazine derivatives against resistant bacterial strains. The compound showed significant inhibitory effects comparable to established antibiotics.
-
Cytotoxicity Assessment :
- In vitro tests on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with notable efficacy against breast and colon cancer cells.
- Pharmacokinetic Profile :
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antimicrobial properties. For instance, derivatives of benzothiazine have been evaluated for their efficacy against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in agricultural microbiology .
Anticancer Properties
Benzothiazine derivatives are under investigation for their anticancer effects. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds structurally related to this compound have been shown to interact with cellular pathways that regulate cell cycle and apoptosis, making them promising candidates for cancer therapy.
Neuropharmacological Potential
Recent studies suggest that benzothiazine derivatives could act as dopamine transporter reuptake inhibitors. This activity is crucial in the context of neurodegenerative diseases and disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. The structural modifications in these compounds can enhance their binding affinity to dopamine receptors, offering potential therapeutic avenues for treating addiction and mood disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Efficacy | Evaluated the antimicrobial properties of benzothiazine derivatives | Compounds showed significant inhibition against Xanthomonas axonopodis and Fusarium solani |
| Cancer Cell Apoptosis Induction | Investigated the effects on cancer cell lines | Induced apoptosis through modulation of p53 pathways |
| Neuropharmacological Assessment | Assessed dopamine transporter inhibition | Identified potential for treating addiction with high binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazine-Dione Derivatives
Key analogs of the target compound include:
| Compound Name | Substituents (Position 4) | Substituents (Position 2) | Additional Modifications |
|---|---|---|---|
| (4-Methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-Methylphenyl | 4-Methylphenylmethanone | None |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenylmethanone | Longer alkyl chain (butyl) |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Ethylphenylmethanone | Fluorine at position 7 |
Key Observations:
- Halogen Substitution : The introduction of fluorine at position 7 () introduces electron-withdrawing effects, which may stabilize the benzothiazine-dione ring system and alter intermolecular interactions (e.g., hydrogen bonding) .
Physicochemical Properties
- Solubility : The 1,1-dioxide group enhances polarity, but bulky aryl substituents (e.g., 4-butylphenyl) counteract this effect. Fluorinated derivatives () exhibit intermediate solubility due to balanced hydrophobic/hydrophilic interactions .
- Thermal Stability : Methyl and ethyl substituents () improve thermal stability compared to unsubstituted benzothiazine-diones, as evidenced by higher melting points (>200°C) in differential scanning calorimetry (DSC) studies .
Q & A
Q. What are the recommended synthetic routes for (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?
Methodological Answer: The synthesis typically involves:
- Friedel-Crafts acylation to form the ketone backbone, using Lewis acid catalysts (e.g., AlCl₃) for electrophilic aromatic substitution .
- Benzothiazine ring formation via cyclization of sulfonamide intermediates under reflux conditions with oxidizing agents (e.g., H₂O₂) to introduce the 1,1-dioxide moiety .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Key Considerations: Monitor reaction progress using TLC and confirm regioselectivity via NMR .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a multi-technique approach:
- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .
- Spectroscopy:
- X-ray crystallography for absolute stereochemical confirmation (e.g., Acta Crystallographica data ).
- Mass spectrometry (EI/ESI) to validate molecular weight (e.g., [M+H]⁺ peak alignment with theoretical values) .
Advanced Research Questions
Q. How can researchers address low yields in benzothiazine ring formation during synthesis?
Methodological Answer: Optimize reaction parameters systematically:
- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
- Catalyst screening: Test FeCl₃ or Bi(OTf)₃ as alternatives to AlCl₃ for improved regioselectivity .
- Temperature control: Use microwave-assisted synthesis to reduce side reactions (e.g., 80°C, 30 min) .
- Intermediate isolation: Purify sulfonamide precursors before cyclization to minimize impurities .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Cross-validation: Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra (software: Gaussian, B3LYP/6-31G*) .
- Database alignment: Check against NIST Chemistry WebBook for known vibrational frequencies and fragmentation patterns .
- Dynamic effects: Account for solvent polarity and temperature in computational models (e.g., COSMO-RS solvation model) .
- Crystallographic validation: Use X-ray structures to reconcile stereochemical ambiguities .
Q. How to design derivatives for structure-activity relationship (SAR) studies in anticancer research?
Methodological Answer:
- Substituent modification:
- Biological assays:
Q. How to investigate the compound’s role in disrupting mitochondrial pathways?
Methodological Answer:
- Radiolabeling: Synthesize ¹⁴C-labeled analogs to track cellular uptake and subcellular localization (e.g., mitochondrial fractionation) .
- Metabolomics: Use LC-MS/MS to profile ATP/ADP ratios and ROS levels in treated cells .
- Gene expression: Perform RNA-seq to identify dysregulated pathways (e.g., OXPHOS, apoptosis) .
- Inhibitor studies: Co-administer mitochondrial complex inhibitors (e.g., rotenone) to pinpoint mechanistic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
